N2,N2-dipropylquinazoline-2,4-diamine
Description
Properties
Molecular Formula |
C14H20N4 |
|---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
2-N,2-N-dipropylquinazoline-2,4-diamine |
InChI |
InChI=1S/C14H20N4/c1-3-9-18(10-4-2)14-16-12-8-6-5-7-11(12)13(15)17-14/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,17) |
InChI Key |
MEUZETRTXAIIJM-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC2=CC=CC=C2C(=N1)N |
Canonical SMILES |
CCCN(CCC)C1=NC2=CC=CC=C2C(=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Quinazoline-2,4-diamines exhibit diverse biological activities depending on substituents at N2 and N3. Key analogues include:
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the optimal synthetic routes for N2,N2-dipropylquinazoline-2,4-diamine, and how do reaction conditions influence yield?
The synthesis of quinazoline-2,4-diamine derivatives typically involves multi-step nucleophilic substitution or condensation reactions. For example:
- Microwave-assisted one-pot synthesis (e.g., for tetrasubstituted quinazolines) achieves high yields (up to 93%) under controlled temperatures (120–140°C) using polar aprotic solvents like DMF .
- Stepwise substitution : Chlorinated intermediates (e.g., 6-chloro-pyrimidine derivatives) react with alkylamines (e.g., dipropylamine) under reflux in ethanol or THF. Catalytic bases like KCO enhance nucleophilicity .
Q. Key Parameters :
| Condition | Impact on Yield |
|---|---|
| Solvent polarity | Higher polarity (DMF) improves solubility of intermediates. |
| Temperature | Reflux (~80°C) optimizes substitution kinetics. |
| Catalyst | KCO increases reaction rate by deprotonating amines. |
Q. Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the quinazoline core. For example, aromatic protons resonate at δ 7.2–8.5 ppm, while propyl groups show signals at δ 0.9–1.6 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for CHN: 270.18 g/mol) with <2 ppm error .
- X-ray Crystallography : Resolves bond angles and crystal packing, critical for studying intermolecular interactions .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, substituent position) affect the compound’s bioactivity?
- Alkyl Chain Length : Longer chains (e.g., propyl vs. methyl) enhance lipophilicity, improving membrane permeability but may reduce solubility. For example, dipropyl derivatives show 3-fold higher cellular uptake than dimethyl analogues in p97 inhibitor studies .
- Substituent Position : Electron-withdrawing groups at C6/C8 (e.g., halogens) increase electrophilicity, favoring interactions with ATP-binding pockets in enzymes like p97 .
Q. Structure-Activity Relationship (SAR) Table :
| Substituent | Position | Bioactivity (IC) |
|---|---|---|
| Dipropyl | N2,N2 | 0.8 µM (p97 inhibition) |
| Dibenzyl | N2,N4 | 1.2 µM (D2 domain selectivity) |
| Chlorophenyl | C6 | 0.5 µM (enhanced binding) |
Q. How can researchers resolve contradictions in domain selectivity data for quinazoline-based inhibitors?
In p97 inhibition studies, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) exhibits 3-fold selectivity for the D2 domain. However, cofactor binding (e.g., p47) induces conformational changes that reduce D2 affinity. To address discrepancies:
Q. What is the molecular mechanism underlying this compound’s interaction with biological targets?
- Enzyme Inhibition : The compound competitively inhibits ATPase activity in p97 by occupying the D1/D2 ATP-binding pockets, disrupting cofactor recruitment (e.g., p47) and ubiquitin-dependent protein degradation .
- Cellular Assays : Reduces viability in cancer cell lines (IC 0.8–2.5 µM) by inducing ER stress and apoptosis .
Q. What strategies improve solubility and stability for in vitro assays?
- Solvent Systems : Use DMSO (68 mg/mL) for stock solutions; dilute in PBS or cell culture media (<1% DMSO final) to avoid cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility while maintaining activity .
Q. Table 1. Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Microwave-assisted | 93 | >99 | |
| Reflux with KCO | 75 | 95 |
Q. Table 2. Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 270.18 g/mol |
| LogP (Predicted) | 3.2 ± 0.3 |
| Solubility (DMSO) | 68 mg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
